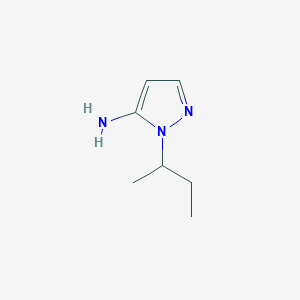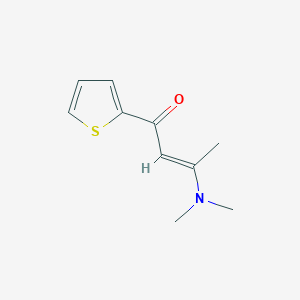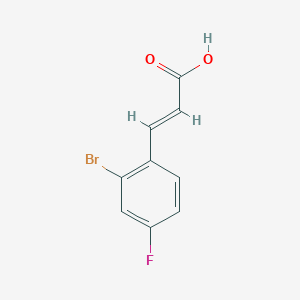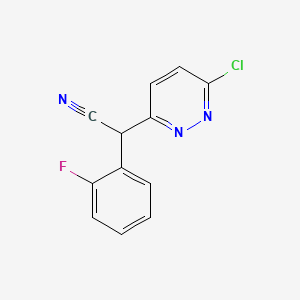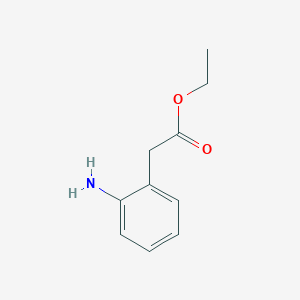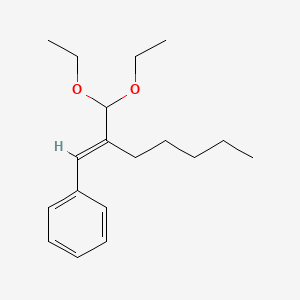
3-(2-Phenylethyl)pyrrolidine
Übersicht
Beschreibung
3-(2-Phenylethyl)pyrrolidine is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Conformation
The study of crystal structures and conformations of compounds related to 3-(2-Phenylethyl)pyrrolidine has provided valuable insights. For instance, the crystal structure of a related compound, (2R,3S,4S)‐3‐Hydroxy‐4‐methyl‐1‐[(1S)‐1‐phenylethyl]pyrrolidine‐2‐methanol, was determined, revealing the absolute configuration of the N-phenylethyl chain and the conformation of the pyrrolidine ring (Chiaroni, Riche, & Nicole, 1995).
Synthesis and Applications in Medicine
Pyrrolidines, including those related to this compound, have significant applications in medicine. For example, functionalized pyrrolidines have shown potential in inhibiting the growth of tumor cells, particularly in human glioblastoma and melanoma cells, suggesting their potential in cancer therapy (Fiaux et al., 2005).
Organic Synthesis and Catalysis
The compound and its derivatives are also crucial in organic synthesis and catalysis. For instance, a study demonstrated the synthesis of pyrrolidines in a [3+2] cycloaddition reaction, highlighting their applications in the creation of substances used in various industries, including as dyes or agrochemical substances (Żmigrodzka et al., 2022).
Regio- and Enantioselectivity in Synthesis
The compound plays a role in studies focusing on regio- and enantioselective synthesis processes. For instance, a study on the highly regio- and enantioselective organocatalytic conjugate addition of alkyl methyl ketones to a beta-silylmethylene malonate used a related compound, (S)-N-(2-pyrrolidinylmethyl)pyrrolidine, as a catalyst (Chowdhury & Ghosh, 2009).
Ligands in Organometallic Chemistry
In organometallic chemistry, derivatives of this compound have been used as ligands. For instance, complexes of Ru(II), Pd(II), and Pt(II) with seleno and thio derivatives of pyrrolidine have been synthesized and applied as catalysts in organic reactions (Singh, Singh, & Singh, 2009).
Theoretical Studies in Cycloaddition Reactions
Theoretical studies have explored the regioselectivity in the synthesis of compounds involving pyrrolidine structures. For example, a study on the regioselectivity of [3+2] cycloaddition reactions involving pyrrolidine derivatives provided insights into the reaction mechanisms, contributing to the understanding of organic synthesis processes (Chen et al., 2015).
Antibacterial Applications
Some pyrrolidine derivatives have been investigated for their potential applications as antibacterial agents. For instance, a study on the synthesis of stereochemically pure 3-(1-aminoethyl)pyrrolidines, which are intermediates for quinolone antibacterials, highlights the relevance of pyrrolidine structures in the development of new antibacterial drugs (Schroeder et al., 1992).
Wirkmechanismus
Target of Action
3-(2-Phenylethyl)pyrrolidine, also known as 3-phenethylpyrrolidine, is a chemical compound that is part of a larger family of compounds known as pyrrolidine alkaloids Pyrrolidine alkaloids are known to interact with a variety of biological targets, influencing numerous physiological processes .
Mode of Action
It is an analogue of 2-phenylethylamine, where the amine has been replaced by a pyrrolidine ring . This modification could potentially alter the compound’s interaction with its targets, leading to different physiological effects.
Pharmacokinetics
The physicochemical parameters of pyrrolidine compounds can be modified to obtain the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine alkaloids are known to exhibit a broad range of bioactivities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Safety and Hazards
Zukünftige Richtungen
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen, as evidenced by the considerable number of bioactive compounds now available . Therefore, the future directions in the study of 3-(2-Phenylethyl)pyrrolidine and similar compounds may involve further exploration of their potential therapeutic applications, as well as the design of new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
3-(2-phenylethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-4-11(5-3-1)6-7-12-8-9-13-10-12/h1-5,12-13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZRMVTXAKDQMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396256 | |
| Record name | 3-(2-Phenylethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613676-70-3 | |
| Record name | 3-(2-Phenylethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Phenylethyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


